molecular formula C20H14I6N2O6 B1672019 Iodipamide CAS No. 606-17-7

Iodipamide

Cat. No. B1672019
CAS RN: 606-17-7
M. Wt: 1139.8 g/mol
InChI Key: FFINMCNLQNTKLU-UHFFFAOYSA-N
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Description

Iodipamide is a contrast agent used in cholangiography and cholecystography . It is a water-soluble radiographic contrast media for cholecystography and intravenous cholangiography . It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .


Molecular Structure Analysis

The molecular structure of Iodipamide is characterized by both a methylindoline and a sulfamoyl chlorobenzamide functional group . The chemical formula of Iodipamide is C20H14I6N2O6 . The average weight is 1139.7618 and the monoisotopic weight is 1139.51199671 .


Physical And Chemical Properties Analysis

Iodipamide is a water-soluble radiographic contrast media for cholecystography and intravenous cholangiography . The chemical formula of Iodipamide is C20H14I6N2O6 . The average weight is 1139.7618 and the monoisotopic weight is 1139.51199671 .

Scientific Research Applications

Impact on Kidney Function

Iodipamide has been studied for its effects on the kidneys. Research has shown that it causes a significant fall in blood pressure immediately after injection, along with notable changes in blood flow and histologic alterations in the kidneys. This highlights its impact on renal function and circulation (Lindgren, Nordenstam, & Saltzman, 1966).

Excretion and Pharmacology

The excretion dynamics of iodipamide are significant in understanding its pharmacological behavior. Studies have focused on its biliary and urinary excretion patterns, emphasizing the need for a deeper understanding of its pharmacokinetics to optimize cholangiographic imaging (Fischer, 1965).

Diagnostic Imaging Applications

Iodipamide is primarily utilized in diagnostic imaging, specifically in cholangiography and cholecystography. Its ability to enhance the visibility of the bile ducts and gallbladder is of significant value in medical imaging (Lin & Moss, 2020).

Hepatocellular Uptake Mechanism

Research has been conducted to understand the hepatocellular uptake of iodipamide, revealing that it involves a carrier-mediated transport driven by membrane potential. This understanding is crucial for enhancing the efficacy of iodipamide in hepatic imaging (Täfler, Ziegler, & Frimmer, 1986).

Biodistribution in Diagnostic Imaging

Studies on the biodistribution of iodipamide, particularly iodipamide ethyl ester, have highlighted its selective accumulation in the liver and spleen. This property makes it an effective agent for contrast-enhanced computerized tomography, especially in detecting liver tumors (Violante, Mare, & Fischer, 1980).

Saturation Kinetics

Understandingthe saturation kinetics of iodipamide is crucial for optimizing its diagnostic use. Research has shown that its biliary excretion rate reaches a maximum with increasing blood concentration, indicating a transport maximum. This information is vital for adjusting doses and understanding the drug's behavior in the body (Lin, Moss, & Riegelman, 1977).

Use in Cholangiography

Iodipamide has been extensively used in intravenous cholangiography, a diagnostic procedure for visualizing the bile ducts. Studies have been conducted to interpret cholangiograms and understand the dilation of the common bile duct, contributing to better diagnostic accuracy in hepatobiliary diseases (Wise & O'Brien, 1956).

Hepatotoxicity Concerns

Research on the potential hepatotoxicity of iodipamide has been conducted, especially given its implications in liver injury in patients. Studies in rats have shown that iodipamide can cause liver necrosis under certain conditions, highlighting the need for careful consideration in its clinical use (Burk & Barnhart, 1979).

Application in Radiography

Iodipamide has been used in radiography, particularly in the imaging of the womb and oviduct. This application is crucial in assessing conditions such as sterility, offering a reliable and time-efficient method for clinical diagnosis (Xiao, 2009).

Safety And Hazards

Ionic radiocontrast agents like Iodipamide are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

properties

IUPAC Name

3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFINMCNLQNTKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14I6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023153
Record name Adipic acid di(3-carboxy-2,4,6-triiodoanilide)
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Molecular Weight

1139.8 g/mol
Source PubChem
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Physical Description

Solid
Record name Iodipamide
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Solubility

>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L
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Mechanism of Action

Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. Iodipamide's primary excretion through the hepato-biliary system and concentration in bile allows visualization of the gallbladder and biliary ducts., ... The iodine in the contrast medium is responsible for the absorption of x-rays and the resulting opacification of the organ system or other area under investigation. ...
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Product Name

Iodipamide

Color/Form

Crystals, White, crystalline powder

CAS RN

606-17-7
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Melting Point

306-308, 306-308 °C, 307 °C
Record name Iodipamide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodipamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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